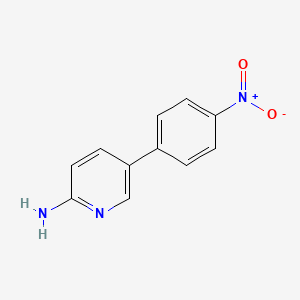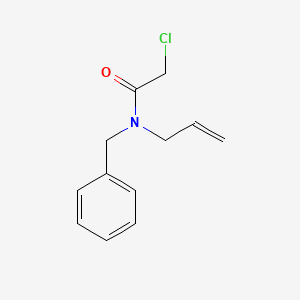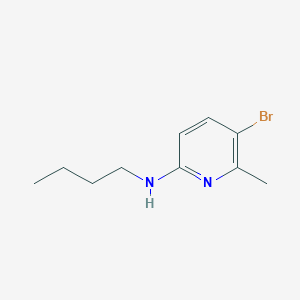
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a bromo-methoxy-phenoxy group attached to a chlorinated pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine typically involves multiple steps. One common method starts with the preparation of 3-bromo-4-methoxyphenol, which is then reacted with 6-chloro-pyridazine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like methanol and reagents such as potassium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Potassium Hydroxide: Often used in substitution reactions.
Hydrochloric Acid: Used to adjust pH and facilitate certain reactions.
Methanol: Commonly used as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxyphenol: A precursor in the synthesis of the target compound.
6-Chloro-pyridazine: Another related compound with similar structural features.
Uniqueness
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine is unique due to the combination of its bromo-methoxy-phenoxy group and chlorinated pyridazine ring.
Propiedades
Fórmula molecular |
C11H8BrClN2O2 |
|---|---|
Peso molecular |
315.55 g/mol |
Nombre IUPAC |
3-(3-bromo-4-methoxyphenoxy)-6-chloropyridazine |
InChI |
InChI=1S/C11H8BrClN2O2/c1-16-9-3-2-7(6-8(9)12)17-11-5-4-10(13)14-15-11/h2-6H,1H3 |
Clave InChI |
NHCXSXNGPSFLAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC2=NN=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


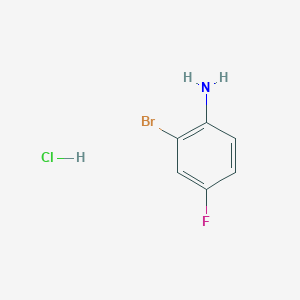
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)



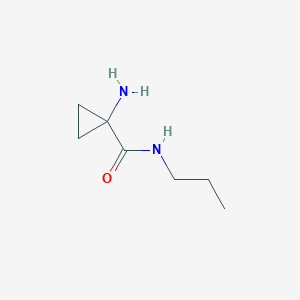



![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
